BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Characterization of 3-
(allyloxy)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-(allyloxy)benzoic acid

Cat. No.: B012921

Introduction

3-(allyloxy)benzoic acid is a bifunctional organic molecule incorporating a carboxylic acid, an
aromatic ring, and an ether linkage with a terminal alkene. This unique combination of
functional groups makes it a valuable building block in organic synthesis, particularly in the
development of novel polymers, resins, and pharmaceutical intermediates. A thorough
understanding of its chemical structure is paramount for its effective application and quality
control. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous
structural elucidation and purity assessment of this compound.

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 3-(allyloxy)benzoic acid. In the absence of a complete, publicly available experimental
dataset for this specific molecule, this guide will present predicted spectroscopic data derived
from the analysis of its constituent functional groups and by drawing close analogies to
structurally related compounds. This approach is designed to offer researchers, scientists, and
drug development professionals a robust framework for the identification and characterization
of 3-(allyloxy)benzoic acid.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its
spectroscopic data. The structure of 3-(allyloxy)benzoic acid is presented below, with key
atomic numbering for reference in the subsequent spectroscopic analysis.
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Caption: Molecular structure of 3-(allyloxy)benzoic acid with atom numbering.

'H Nuclear Magnetic Resonance (NMR)
Spectroscopy

IH NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by
providing information about the chemical environment, connectivity, and number of different
types of protons.

Predicted *H NMR Data

The predicted 'H NMR spectrum of 3-(allyloxy)benzoic acid in a standard deuterated solvent
like CDClIs would exhibit distinct signals for the aromatic protons, the protons of the allyl group,
and the acidic proton of the carboxylic acid. The predicted chemical shifts (d) in parts per
million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the

table below.
Predicted Chemical o Coupling Constant
Proton(s) _ Multiplicity
Shift (8, ppm) (J, H2)
-COOH 10.0-13.0 Broad Singlet (br s)
Ar-H 7.7-79 Multiplet (m)
Ar-H 73-75 Multiplet (m)
-O-CHz- 46-4.7 Doublet of triplets (dt) J=5.0,15
=CH- 59-6.1 Multiplet (m)
Doublet of quartets
=CHz2 (trans) 54-55 J=17.0,15
(da)
) Doublet of quartets
=CH: (cis) 5.2-5.3 J=105,15

(da)

Interpretation and Rationale

o Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity
of the adjacent oxygen atoms and typically appears as a broad singlet far downfield (10-13
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ppm). Its broadness is a result of hydrogen bonding and chemical exchange.

o Aromatic Protons (Ar-H): The four protons on the benzene ring are in different chemical
environments and will exhibit complex splitting patterns (multiplets) in the aromatic region
(7.0-8.0 ppm). The protons ortho to the electron-donating allyloxy group will be more
shielded (appear at a lower ppm) than those ortho and para to the electron-withdrawing
carboxylic acid group.

 Allyl Group Protons:

o -0O-CH:z-: These methylene protons are adjacent to an oxygen atom, which deshields
them, causing them to appear around 4.6-4.7 ppm. They are coupled to the vinylic proton
(=CH-), resulting in a doublet, and show long-range coupling to the terminal methylene
protons (=CH2), leading to a triplet-like pattern, hence a doublet of triplets.

o =CH-: This vinylic proton is coupled to the adjacent methylene protons (-O-CHz-) and the
two terminal vinylic protons (=CH3), resulting in a complex multiplet between 5.9 and 6.1

ppm.

o =CHz: The two terminal vinylic protons are diastereotopic and will appear as two distinct
signals. The trans proton will resonate at a slightly higher chemical shift (5.4-5.5 ppm) than
the cis proton (5.2-5.3 ppm). Both will appear as doublets of quartets due to geminal
coupling with each other and cis/trans coupling with the =CH- proton.

Experimental Protocol: 'H NMR Spectroscopy

( Sample Preparation ' Data Acquisition A Data Processing
el e [ V - .
I )~ (i) [ ) ) ) () (e ) ) () ()

Click to download full resolution via product page

Caption: Standard workflow for acquiring a *H NMR spectrum.
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13C Nuclear Magnetic Resonance (NMR)
Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each
unique carbon atom in the molecule gives a distinct signal.

Predicted **C NMR Data

The predicted proton-decoupled 13C NMR spectrum of 3-(allyloxy)benzoic acid would show
ten distinct signals, corresponding to the ten carbon atoms in the molecule.

Carbon(s) Predicted Chemical Shift (o, ppm)
-COOH 170-173

C-O (Aromaitic) 158 - 160

C-COOH (Aromatic) 131-133

-O-CHa- 69-71

=CH- 132-134

=CH: 117 - 119

Ar-CH 115 - 130 (multiple signals)

Interpretation and Rationale

e Carbonyl Carbon (-COOH): The carbon of the carboxylic acid is highly deshielded and
appears at the downfield end of the spectrum (170-173 ppm).

e Aromatic Carbons:

o The carbon atom attached to the electron-donating allyloxy group (C-O) is deshielded and
appears around 158-160 ppm.

o The carbon atom to which the carboxylic acid group is attached (C-COOH) is also
deshielded and resonates around 131-133 ppm.
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o The remaining four aromatic CH carbons will appear in the typical aromatic region of 115-
130 ppm, with their specific chemical shifts influenced by the electronic effects of the
substituents.

e Allyl Group Carbons:

o -O-CHz-: The methylene carbon attached to the oxygen is found in the range of 69-71
ppm.

o =CH-: The internal vinylic carbon appears around 132-134 ppm.

o =CHz: The terminal vinylic carbon is more shielded and resonates at approximately 117-
119 ppm.

Experimental Protocol: **C NMR Spectroscopy

The experimental protocol for 23C NMR is similar to that of tH NMR, with adjustments to the
acquisition parameters to account for the lower natural abundance and smaller gyromagnetic
ratio of the 13C nucleus.

’
Sample Preparation
Prepare a more concentrated Use a deuterated solvent Acqire a proton-decoupled
sample (-20-50 mgin0.7mL) | | (eg. COCI3) C NMR spectrum (e.g., 100 MHz)

Click to download full resolution via product page
Caption: General workflow for 13C NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Predicted IR Data
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The IR spectrum of 3-(allyloxy)benzoic acid would show characteristic absorption bands for
the O-H of the carboxylic acid, the C=0 of the carboxylic acid, the C-O of the ether, the C=C of
the alkene, and the aromatic C-H and C=C bonds.

Predicted Absorption Range

Functional Group Intensity
(cm~)

O-H (Carboxylic Acid) 2500 - 3300 Broad, Strong

C-H (Aromatic) 3000 - 3100 Medium, Sharp

C-H (Alkenyl) 3000 - 3100 Medium, Sharp

C=0 (Carboxylic Acid) 1680 - 1710 Strong, Sharp

C=C (Aromatic) 1580 - 1600, 1450 - 1500 Medium to Strong

C=C (Alkene) 1640 - 1650 Medium

C-O (Ether) 1200 - 1250 (Aryl-Alkyl) Strong

C-O (Carboxylic Acid) 1250 - 1300 Strong

=C-H Bending (out-of-plane) 910 - 990 Strong

Interpretation and Rationale

e O-H Stretch: The most prominent feature will be a very broad absorption band from 2500 to
3300 cm~1, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

e C=0 Stretch: A strong, sharp absorption band between 1680 and 1710 cm~! is indicative of
the carbonyl group of an aromatic carboxylic acid.

e C-O Stretches: Strong bands will be observed for the C-O stretching of the aryl-alkyl ether
(around 1200-1250 cm~1) and the carboxylic acid (around 1250-1300 cm™1).

e C=C Stretches: Medium intensity bands for the aromatic ring will be present in the 1450-
1600 cm~1 region. A band around 1640-1650 cm~* will correspond to the C=C stretch of the
allyl group.
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e =C-H Bending: A strong band in the 910-990 cm~* region is characteristic of the out-of-plane
bending of the vinylic hydrogens of the allyl group.

Experimental Protocol: FTIR Spectroscopy

( N Data Acquisition

N N .
Sample Preparation (ATR) essin
yyyyyyyyyyyyyyyyyy ] Place a small amount of soid Collect a background specirum Typically co-add 16-32 scans “The instrument software automatically denty and label the
( is cean G-(anylomlmvm acid on the cmu}"[ﬂm‘v pressure using the anvi of the empiy ATR accessory Collectthe sample spectium | {313 go0q signalto-noise ratio | |\ subtracts the background | characterstc absorption bands
N AN /

Click to download full resolution via product page

Caption: Workflow for Attenuated Total Reflectance (ATR) FTIR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data

For 3-(allyloxy)benzoic acid (Molecular Weight: 178.19 g/mol ), the mass spectrum, typically
obtained using electrospray ionization (ESI), would show the molecular ion and several
characteristic fragment ions.
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m/z Predicted lon Interpretation

179.07 [M+H]* Protonated molecular ion
177.06 [M-H]~ Deprotonated molecular ion
137.06 [M-C3Hs]* Loss of the allyl group
121.03 [M-C3Hs0]* Loss of the allyloxy group
133.05 (M-COOH* Loss of the carboxylic acid

group

93.03 [CeHsO]* Fragment from cleavage of the
. 6115
ether bond

Interpretation and Fragmentation Pathways

e Molecular Ion: In positive ion mode (ESI+), the protonated molecule [M+H]* would be
observed at m/z 179. In negative ion mode (ESI-), the deprotonated molecule [M-H]~ would
be seen at m/z 177.

e Fragmentation:

o A common fragmentation pathway for ethers is the cleavage of the C-O bond. Loss of the
allyl radical (CsHse) from the molecular ion would result in a fragment at m/z 137.

o Cleavage of the aryl-oxygen bond could lead to the loss of the allyloxy radical (CsHsOe),
giving a fragment at m/z 121.

o Decarboxylation (loss of COOHe) from the molecular ion would produce a fragment at m/z
133.

o Further fragmentation of the aromatic ring can also occur, leading to smaller fragments.

Experimental Protocol: Mass Spectrometry (LC-MS)
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Caption: A typical workflow for LC-MS analysis.

Conclusion

This technical guide provides a detailed prediction and interpretation of the *H NMR, 3C NMR,
IR, and mass spectral data for 3-(allyloxy)benzoic acid. While based on established
spectroscopic principles and data from analogous compounds, experimental verification is
recommended for definitive structural confirmation. The provided protocols offer a standardized
approach for obtaining high-quality spectroscopic data for this and similar compounds,
ensuring scientific rigor and reproducibility in research and development settings.

 To cite this document: BenchChem. [Spectroscopic Characterization of 3-(allyloxy)benzoic
acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b012921#spectroscopic-data-for-3-allyloxy-benzoic-
acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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